![molecular formula C19H21N3O4 B2970615 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034397-08-3](/img/structure/B2970615.png)
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound known for its versatile applications in the fields of medicinal chemistry and material science. This compound's unique structure confers specific biological and chemical properties that are the focus of various research studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involves multiple steps, typically starting with the formation of the dioxine ring system. The process includes:
Synthesis of the dihydrobenzo[b][1,4]dioxine core via a cyclization reaction.
Introduction of the carboxamide group using amide coupling reactions, often employing reagents like EDCI or DCC under mild conditions.
Formation of the pyrazin-2-yloxy substituent through etherification or nucleophilic substitution reactions.
Cyclohexyl group introduction through a catalytic hydrogenation process.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity, often leveraging:
Continuous flow reactors to control reaction conditions.
Catalytic systems to minimize side reactions.
Purification steps like recrystallization and chromatography to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the pyrazin-2-yloxy moiety, yielding oxidized derivatives with modified electronic properties.
Reduction: Selective reduction reactions can target the carboxamide or other functional groups, influencing the compound's overall reactivity.
Substitution: The presence of the dioxine and pyrazine rings allows for nucleophilic and electrophilic substitution reactions, useful for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as mCPBA or KMnO₄ under controlled conditions.
Reduction: Use of reducing agents like LiAlH₄ or catalytic hydrogenation over Pd/C.
Substitution: Halogenating agents or strong nucleophiles in polar solvents.
Major Products Formed: Depending on the reaction type, products vary from oxidized or reduced derivatives to functionalized analogs, each with distinct properties.
科学研究应用
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is utilized in:
Chemistry: As a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacokinetic profiles and potential as a therapeutic agent targeting specific biological pathways.
Industry: Used in material science for developing new polymers and composites with enhanced properties.
作用机制
Compared to other structurally related compounds, N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide stands out for its unique combination of dioxine and pyrazine functionalities. Similar compounds might include:
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide: Substitution of pyrazine with pyridine.
N-((1r,4r)-4-(quinolin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide: Introduction of a quinoline ring instead of pyrazine.
相似化合物的比较
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
N-((1r,4r)-4-(quinolin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
属性
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-19(15-2-1-3-16-18(15)25-11-10-24-16)22-13-4-6-14(7-5-13)26-17-12-20-8-9-21-17/h1-3,8-9,12-14H,4-7,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWCASFQUXLGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=C3C(=CC=C2)OCCO3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2970533.png)
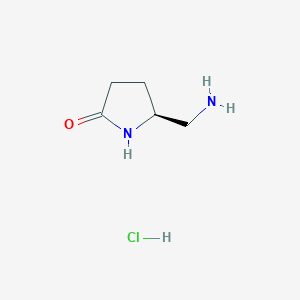
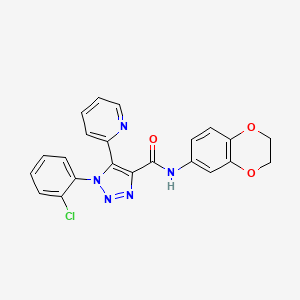
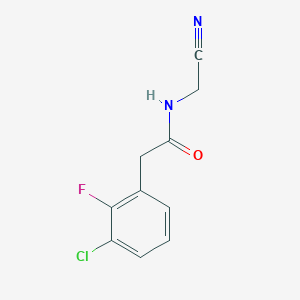
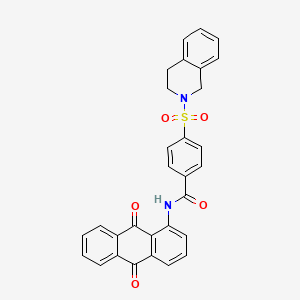
![methyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970543.png)
![1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2970544.png)
![4-{[2,2'-bithiophene]-5-yl}pyrimidin-2-amine](/img/structure/B2970545.png)
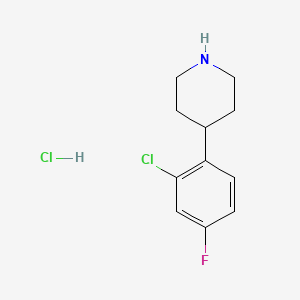
![1-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2970549.png)
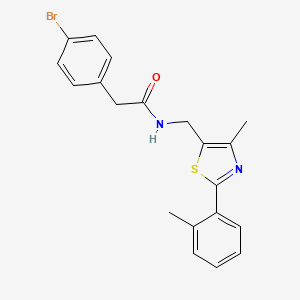
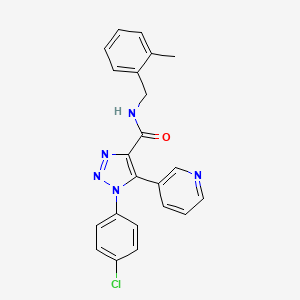
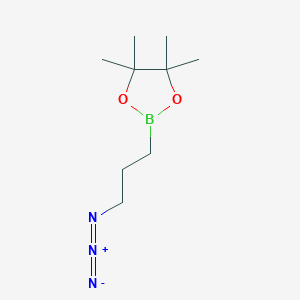
![3-Methyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970554.png)
